N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide

Catalog No.
S6650850
CAS No.
1224728-09-9
M.F
C34H70N4O13
M. Wt
742.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)p...

CAS Number

1224728-09-9

Product Name

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-3-[2-[2-[2-[2-[3-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Molecular Formula

C34H70N4O13

Molecular Weight

742.9 g/mol

InChI

InChI=1S/C34H70N4O13/c35-7-1-11-41-17-23-47-25-19-43-13-3-9-37-33(39)5-15-45-21-27-49-29-31-51-32-30-50-28-22-46-16-6-34(40)38-10-4-14-44-20-26-48-24-18-42-12-2-8-36/h1-32,35-36H2,(H,37,39)(H,38,40)

InChI Key

VQBJUJRROIKNNI-UHFFFAOYSA-N

SMILES

C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN

The exact mass of the compound N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide is 742.49393830 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide is a complex organic compound characterized by a long chain of polyether units and amide functionalities. Its structure includes multiple ethoxy and aminopropoxy groups, contributing to its solubility and potential bioactivity. The compound is notable for its ability to form stable complexes with nucleic acids, making it a candidate for applications in drug delivery systems, particularly in the context of RNA interference and gene therapy.

Typical of amides and polyethers. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the formation of the corresponding carboxylic acids and amines.
  • Esterification: The hydroxyl groups present in the ethoxy units can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Preliminary studies suggest that N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide exhibits significant biological activity. It has been shown to enhance the delivery of small interfering RNA (siRNA) into cells, facilitating gene silencing. This property is attributed to its ability to form stable lipoplexes with nucleic acids, which protects them from degradation and promotes cellular uptake.

Several methods have been proposed for synthesizing this compound:

  • Stepwise Synthesis: Involves the sequential addition of ethylene glycol units followed by amine functionalization.
  • One-Pot Method: A method where all reactants are mixed simultaneously under controlled conditions, allowing for the formation of the desired product in fewer steps.
  • Solid-Phase Synthesis: Utilizes solid supports to facilitate the coupling of various functional groups, enhancing purity and yield.

These methods often require careful control of reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity.

The primary applications of N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide include:

  • Drug Delivery Systems: Particularly in delivering nucleic acids for gene therapy.
  • Biotechnology: As a component in formulations aimed at enhancing transfection efficiency.
  • Research: In studies focused on RNA interference mechanisms and therapeutic applications.

Interaction studies have demonstrated that this compound can effectively encapsulate nucleic acids through electrostatic interactions and hydrophobic effects. The stability of these complexes is crucial for their efficacy in biological systems. Studies indicate that variations in the composition of lipid nanoparticles containing this compound can significantly influence their interaction with cellular membranes and subsequent uptake by cells.

Several compounds share structural similarities with N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide. These include:

  • N,N-bis(3-aminopropyl)-4-hydroxypiperidine: Known for its role in enhancing cellular uptake of therapeutic agents.
  • Polyethylene glycol derivatives: Widely used in drug delivery due to their biocompatibility and ability to improve solubility.
  • Cationic lipids: Such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), which are often used in liposomal formulations for siRNA delivery.

Uniqueness

What sets N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide apart from these compounds is its specific combination of long-chain polyether segments with multiple functional groups that enhance both solubility and biological activity. This unique structure allows for improved interaction with nucleic acids and cellular membranes compared to simpler analogs.

XLogP3

-3.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

742.49393830 g/mol

Monoisotopic Mass

742.49393830 g/mol

Heavy Atom Count

51

Dates

Last modified: 11-23-2023

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